molecular formula C9H13N3O B3017051 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol CAS No. 2138255-51-1

3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol

Cat. No.: B3017051
CAS No.: 2138255-51-1
M. Wt: 179.223
InChI Key: KWTPJJFQQKJZFZ-UHFFFAOYSA-N
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Description

3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.223. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activities

3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol and its derivatives have been studied for their potential as antiproliferative agents. Research on tetracyclic imidazo[4,5-b]pyridine derivatives demonstrates significant antiproliferative activity against human cancer cells, with some compounds exhibiting cytostatic effects in the submicromolar range, particularly on HCT116 and MCF-7 cancer cells (Lončar et al., 2021).

DNA and RNA Binding

These compounds have also been investigated for their interaction with DNA and RNA. The binding affinities of selected imidazo[4,5-b]pyridine derivatives to DNA and RNA suggest these nucleic acids as potential cellular targets (Lončar et al., 2021).

Synthesis and Reactivity Studies

Studies have also focused on the synthesis and reactivity of related compounds. For example, the synthesis of spiro derivatives of imidazo[1,2-a]pyridine has been documented, providing insights into their structural and spectroscopic properties (Abe et al., 2010). These investigations are crucial for understanding the chemical behavior of such compounds and their potential applications in medicinal chemistry.

Potential as Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold, to which the compound is closely related, is recognized for its wide range of applications in medicinal chemistry. This includes roles as anticancer, antimycobacterial, antileishmanial, and anticonvulsant agents, among others (Deep et al., 2016). These findings highlight the diverse therapeutic potential of compounds based on this structural scaffold.

Gastric Acid Secretion Inhibition

Additionally, certain derivatives have been identified as potent inhibitors of gastric proton pump enzymes, offering a promising avenue for anti-ulcer drug development (Palmer et al., 2009).

Properties

IUPAC Name

spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclobutane]-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-6-4-12-9(2-1-3-9)8-7(6)10-5-11-8/h5-6,12-13H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTPJJFQQKJZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=C(C(CN2)O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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